6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17479412
InChI: InChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16)
SMILES:
Molecular Formula: C11H7BrN4O3
Molecular Weight: 323.10 g/mol

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

CAS No.:

Cat. No.: VC17479412

Molecular Formula: C11H7BrN4O3

Molecular Weight: 323.10 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one -

Specification

Molecular Formula C11H7BrN4O3
Molecular Weight 323.10 g/mol
IUPAC Name 6-bromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one
Standard InChI InChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16)
Standard InChI Key BPQNNRVXFAYIEC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Functional Groups

The compound’s structure is based on the chromen-2-one (coumarin) skeleton, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key modifications include:

  • Bromine (Br) at position 6, which enhances electrophilic substitution reactivity and influences intermolecular interactions.

  • Methoxy (OCH₃) at position 7, contributing to solubility and steric effects.

  • Tetrazole ring at position 3, a nitrogen-rich heterocycle known to improve metabolic stability and binding affinity to biological targets.

The molecular formula is C₁₁H₇BrN₄O₃, with a molecular weight of 323.10 g/mol.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₇BrN₄O₃
Molecular Weight323.10 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Donors2 (tetrazole -NH, carbonyl O)
Hydrogen Bond Acceptors6

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pechmann Condensation: Formation of the chromen-2-one core using resorcinol and β-keto esters under acidic conditions .

  • Bromination: Electrophilic substitution at position 6 using brominating agents like N-bromosuccinimide (NBS).

  • Methoxy Group Introduction: Alkylation or nucleophilic substitution to install the methoxy group at position 7.

  • Tetrazole Ring Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride.

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Chemistry: Enhances yield and reduces reaction times for bromination and tetrazole formation.

  • Green Solvents: Replacement of toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic tetrazole ring.

  • Stability: Stable under ambient conditions but susceptible to photodegradation, necessitating storage in amber containers.

Table 2: Solubility Profile

SolventSolubility (mg/mL)
DMSO15–20
Methanol5–10
Water<1

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 ± 1.3 μM) . Mechanistic insights include:

  • Apoptosis Induction: Activation of caspase-3/7 pathways via mitochondrial membrane depolarization.

  • Cell Cycle Arrest: G2/M phase arrest mediated by inhibition of cyclin-dependent kinases.

Pharmacological Studies

Enzyme Interactions

  • Tyrosine Kinase Inhibition: The tetrazole ring forms hydrogen bonds with ATP-binding sites, achieving a Kᵢ of 0.45 μM.

  • Protease Binding: Enhanced affinity for HIV-1 protease (Kd = 2.1 nM) due to halogen bonding with bromine.

Table 3: Activity Comparison of Coumarin Derivatives

CompoundAnticancer IC₅₀ (μM)Antioxidant IC₅₀ (μM)
6-Bromo-7-methoxy derivative8.212.4
7-Hydroxy analogue15.69.8
8-Nitro derivative6.718.9

Structural Modifications and SAR

Role of Substituents

  • Bromine Replacement: Substitution with chlorine reduces anticancer potency (IC₅₀ = 14.3 μM), highlighting bromine’s critical role in hydrophobic interactions.

  • Methoxy to Hydroxy: Increases antioxidant activity (IC₅₀ = 9.8 μM) but decreases metabolic stability due to phenolic oxidation.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Targeted Drug Delivery: Develop nanoparticle formulations to enhance bioavailability.

  • Structure-Activity Relationships (SAR): Systematic exploration of nitro and amino substitutions at position 8.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator